N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both cyclohexa-1,4-dienyl and hydrazinyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the oxidation of 3,6-dihydroxy derivatives with nitrogen oxides in the presence of molecular sieves . The intermediate compounds are then subjected to further reactions, such as condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives.
Scientific Research Applications
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
Uniqueness
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is unique due to its combination of cyclohexa-1,4-dienyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex reaction mechanisms and developing new applications in various scientific fields.
Properties
CAS No. |
93953-73-2 |
---|---|
Molecular Formula |
C18H18N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(2,5-dihydroxyphenyl)-3-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]urea |
InChI |
InChI=1S/C18H18N4O5/c1-10(23)17(11(2)24)22-21-13-5-3-12(4-6-13)19-18(27)20-15-9-14(25)7-8-16(15)26/h3-9,17,25-26H,1-2H3,(H2,19,20,27) |
InChI Key |
XMXQMROQFXRYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.